molecular formula C20H23N5O2 B2890348 6-(2,4-dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 900135-24-2

6-(2,4-dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2890348
CAS No.: 900135-24-2
M. Wt: 365.437
InChI Key: ZFQKVGPRFGHEEE-UHFFFAOYSA-N
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Description

“8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Functional groups such as the 2,4-dimethylphenyl and 2-methylprop-2-enyl groups are introduced through substitution reactions.

    Final assembly: The final compound is obtained through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Temperature and pressure control: Precise control of reaction conditions ensures consistent product quality.

    Purification techniques: Methods such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating specific enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

    Interacting with nucleic acids: Influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    8-Phenylxanthine derivatives: Known for their biological activity.

    Purine analogs: Widely studied for their therapeutic potential.

    Imidazolidine derivatives: Used in various chemical and biological applications.

Uniqueness

“8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-12(2)11-25-18(26)16-17(22(5)20(25)27)21-19-23(8-9-24(16)19)15-7-6-13(3)10-14(15)4/h6-7,10H,1,8-9,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQKVGPRFGHEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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